molecular formula C19H18N2O4 B3914633 5-[(E)-2-phenylethenyl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

5-[(E)-2-phenylethenyl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B3914633
M. Wt: 338.4 g/mol
InChI Key: WSTLELVDGMSRHY-MDZDMXLPSA-N
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Description

5-[(E)-2-phenylethenyl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a synthetic organic compound known for its unique structural features and diverse applications in scientific research This compound contains an oxadiazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms

Preparation Methods

The synthesis of 5-[(E)-2-phenylethenyl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the appropriate starting materials, such as 3,4,5-trimethoxybenzaldehyde and 2-phenylethylamine.

    Formation of the Oxadiazole Ring: The key step involves the cyclization reaction to form the oxadiazole ring. This can be achieved through various methods, including the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Reaction Conditions: The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency and yield of the synthesis.

Chemical Reactions Analysis

5-[(E)-2-phenylethenyl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl rings are replaced with other groups.

Scientific Research Applications

5-[(E)-2-phenylethenyl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(E)-2-phenylethenyl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and proteins, leading to the modulation of their activity.

    Pathways: It can influence cellular pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

5-[(E)-2-phenylethenyl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

5-[(E)-2-phenylethenyl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-22-15-11-14(12-16(23-2)18(15)24-3)19-20-17(25-21-19)10-9-13-7-5-4-6-8-13/h4-12H,1-3H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTLELVDGMSRHY-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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